dTDP-alpha-D-glucose(2-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

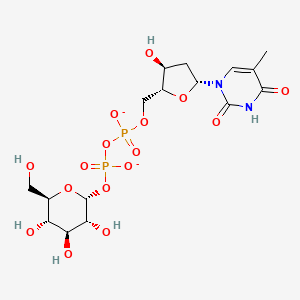

DTDP-alpha-D-glucose(2-) is a nucleotide-sugar oxoanion that is the dianion of dTDP-alpha-D-glucose arising from deprotonation of both OH groups of the diphosphate. It has a role as a human metabolite. It is a conjugate base of a dTDP-alpha-D-glucose.

Wissenschaftliche Forschungsanwendungen

Biosynthesis of Deoxysugars

dTDP-alpha-D-glucose(2-) serves as a precursor in the biosynthesis of several deoxysugars, which are essential for the production of complex carbohydrates and secondary metabolites in bacteria. The biosynthetic pathway involves several key enzymes:

- Glucose-1-phosphate thymidylyltransferase : Converts glucose-1-phosphate to dTDP-alpha-D-glucose.

- dTDP-glucose 4,6-dehydratase : Converts dTDP-alpha-D-glucose to dTDP-4-keto-6-deoxy-D-glucose, a crucial intermediate for further reactions leading to various deoxysugars .

This pathway is significant in the formation of sugars that are incorporated into lipopolysaccharides and antibiotics, highlighting the compound's importance in microbial metabolism.

Enzymatic Reactions

The compound is involved in various enzymatic reactions that modify its structure to produce different sugar derivatives. For example:

- Epimerization : Enzymes such as RmlC catalyze the conversion of dTDP-4-keto-6-deoxy-D-glucose to different sugar forms, which are vital for synthesizing specific bacterial polysaccharides .

- Transamination and Transacetylation : These processes involve dTDP-alpha-D-glucose(2-) as a substrate for synthesizing unique sugar moieties that contribute to antibiotic structures .

Therapeutic Implications

Research indicates that manipulating pathways involving dTDP-alpha-D-glucose(2-) can lead to the development of new antibiotics. The ability to synthesize unique sugars through this compound can enhance the efficacy and specificity of antibiotic agents. For instance, the synthesis of mycinose—a sugar component in macrolide antibiotics—demonstrates its potential application in drug development .

Case Study 1: Production of Antibiotics

A study explored the biosynthetic pathway of mycinose using dTDP-alpha-D-glucose(2-) as a precursor. Researchers demonstrated that by altering enzyme activity within this pathway, they could enhance antibiotic production in Streptomyces species, showcasing the compound's utility in pharmaceutical applications .

Case Study 2: Sugar Metabolism in Bacteria

Another investigation focused on Pseudomonas putida, revealing that dTDP-alpha-D-glucose(2-) plays a crucial role in synthesizing L-rhamnose through epimerization reactions. This study highlighted how manipulating these pathways could lead to improved biotechnological applications for producing biofuels and bioplastics from microbial sources .

Tables

| Application Area | Description |

|---|---|

| Biosynthesis | Precursor for deoxysugars used in polysaccharides and antibiotics |

| Enzymatic Reactions | Involved in epimerization and other modifications leading to diverse sugars |

| Therapeutic Development | Potential for enhancing antibiotic efficacy through unique sugar synthesis |

Analyse Chemischer Reaktionen

Formation via Glucose-1-Phosphate Thymidylyltransferase

dTDP-α-D-glucose(2−) is synthesized through the condensation of thymidine triphosphate (dTTP) and α-D-glucose-1-phosphate (G-1-P), catalyzed by glucose-1-phosphate thymidylyltransferase (RmlA) .

Reaction:

dTTP D glucose 1 phosphate⇌PPi+dTDP D glucose 2

Key Features:

-

Mechanism: Follows an ordered sequential bi-bi mechanism, where dTTP binds first, followed by G-1-P .

-

Kinetics: Pyrophosphorolysis (reverse reaction) exhibits ping-pong kinetics, implying a transient enzyme-dTMP intermediate .

-

Inhibition: Feedback-inhibited by dTDP-L-rhamnose, a downstream product .

| Substrates | Products | Enzyme | Reference |

|---|---|---|---|

| dTTP, G-1-P | dTDP-α-D-glucose(2−), PPₐ | RmlA (EC 2.7.7.24) |

Dehydration to dTDP-4-Keto-6-Deoxy-D-Glucose

dTDP-α-D-glucose(2−) undergoes a three-step dehydration via dTDP-glucose 4,6-dehydratase (RmlB) , forming dTDP-4-keto-6-deoxy-D-glucose, a precursor for diverse deoxysugars .

Reaction:

dTDP D glucose 2 →dTDP 4 keto 6 deoxy D glucose+H2O

Mechanistic Insights:

-

Oxidation/Reduction: Involves NAD⁺-dependent oxidation at C4, followed by dehydration and reduction .

-

Structural Catalysis: Active-site residues (e.g., Y293, D117) stabilize intermediates through hydrogen bonding .

| Substrate | Product | Enzyme | Reference |

|---|---|---|---|

| dTDP-α-D-glucose(2−) | dTDP-4-keto-6-deoxy-D-glucose | RmlB (EC 4.2.1.46) |

Downstream Modifications

dTDP-4-keto-6-deoxy-D-glucose undergoes further enzymatic modifications to form bioactive deoxysugars:

Isomerization to dTDP-3-Keto-6-Deoxy-D-Glucose

Catalyzed by dTDP-keto-deoxyglucose isomerase (QdtA) , enabling C3 functionalization .

Reaction:

dTDP 4 keto 6 deoxy D glucose⇌dTDP 3 keto 6 deoxy D glucose

Transamination and Acetylation

-

Transaminases (QdtB): Introduce amino groups at C3 using glutamate as a nitrogen donor .

-

Acetyltransferases (QdtC): Transfer acetyl groups from acetyl-CoA to form derivatives like dTDP-3-acetamido-3,6-dideoxy-D-glucose .

Example Pathway:

dTDP 4 keto 6 deoxy D glucoseQdtA QdtB QdtCdTDP D Quip3NAc

Structural and Kinetic Data

-

RmlA Structure : Binds dTTP and G-1-P at adjacent sites, with a flexible loop (residues 15–23) critical for pyrophosphate release .

-

RmlB Mechanism : NAD⁺ acts as a redox cofactor, with conserved Tyr and Asp residues stabilizing the transition state .

| Enzyme | Key Residues | Function | Reference |

|---|---|---|---|

| RmlA | R194, D117, D120 | Substrate binding, catalysis | |

| RmlB | Y293, NAD⁺ | Redox, dehydration |

Eigenschaften

Molekularformel |

C16H24N2O16P2-2 |

|---|---|

Molekulargewicht |

562.3 g/mol |

IUPAC-Name |

[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |

InChI |

InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/p-2/t7-,8+,9+,10+,11+,12-,13+,15+/m0/s1 |

InChI-Schlüssel |

YSYKRGRSMLTJNL-URARBOGNSA-L |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O |

Synonyme |

deoxythymidine diphosphate-glucose dTDP-glucose |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.